D,L-Buthionine Sulfoxide

Descripción

Historical Context of D,L-Buthionine Sulfoxide (B87167) Discovery and Initial Characterization

The development of buthionine sulfoximine (B86345) (BSO) arose from studies on methionine sulfoximine, a compound known to induce convulsions by inhibiting glutamine synthetase. In 1979, researchers Griffith and Meister reported the synthesis and potent inhibitory action of buthionine sulfoximine. caymanchem.comsigmaaldrich.com Their work demonstrated that BSO was a potent and specific inhibitor of γ-glutamylcysteine synthetase (also known as glutamate-cysteine ligase), the first and rate-limiting enzyme in the biosynthetic pathway of glutathione (B108866). sigmaaldrich.comnih.govoup.comstemcell.com

This discovery was significant because, unlike its predecessors like methionine sulfoximine, D,L-Buthionine Sulfoxide showed high specificity for γ-glutamylcysteine synthetase with little to no effect on glutamine synthetase. caymanchem.com It was found to be about 100 times more effective than methionine sulfoximine at inhibiting γ-glutamylcysteine synthetase. medchemexpress.com This specificity allowed for the targeted depletion of cellular glutathione stores without the confounding neurotoxic effects associated with glutamine synthetase inhibition, paving the way for its use as a reliable biochemical tool. caymanchem.com D,L-Buthionine-(S,R)-sulfoximine is an isomeric mixture containing L-buthionine-S-sulfoxime, L-buthionine-R-sulfoxime, D-buthionine-S-sulfoxime, and D-buthionine-R-sulfoxime. caymanchem.com

Significance of Glutathione Depletion in Biological Systems Research

Glutathione (GSH) is a tripeptide (γ-glutamylcysteinylglycine) that is the most abundant low-molecular-weight thiol in biological systems, with intracellular concentrations ranging from 1-10 mM. bums.ac.irbiomolther.org It plays a central role in a multitude of cellular functions. nih.gov These include:

Antioxidant Defense : GSH is a primary scavenger of reactive oxygen species (ROS), such as superoxide (B77818) anion, hydroxyl radicals, and nitric oxide. pagepressjournals.org It also serves as a cofactor for antioxidant enzymes like glutathione peroxidases. nih.govpagepressjournals.org

Detoxification : It participates in the detoxification of both endogenous compounds and xenobiotics (foreign chemicals), often through conjugation reactions catalyzed by glutathione S-transferases. nih.govpagepressjournals.orgunirioja.es

Regulation of Cellular Processes : GSH is involved in regulating gene expression, signal transduction, cell proliferation, and apoptosis (programmed cell death). bums.ac.irnih.gov

Given these vital roles, the depletion of glutathione is a significant event that can lead to an increased susceptibility to oxidative stress. nih.govwisdomlib.org An imbalance in GSH homeostasis is implicated in the aging process and the development and progression of numerous human diseases, including cancer, neurodegenerative diseases (like Parkinson's and Alzheimer's), cardiovascular diseases, and immune system disorders. bums.ac.irnih.govpagepressjournals.org Therefore, the ability to experimentally induce GSH depletion is crucial for researchers to understand the mechanisms of these conditions and to explore potential therapeutic strategies.

Overview of this compound as a Biochemical Tool in Experimental Biology

This compound serves as a key biochemical tool precisely because it allows for the controlled depletion of cellular glutathione. nih.gov By irreversibly inhibiting γ-glutamylcysteine synthetase, BSO blocks the synthesis of new GSH, leading to a progressive decline in its intracellular levels. oup.comspandidos-publications.comtandfonline.com This induced state of GSH deficiency enables researchers to study the direct consequences of oxidative stress and impaired detoxification on cells and organisms.

A major application of BSO in experimental biology is in cancer research. Many cancer cells have elevated levels of GSH, which contributes to their resistance against certain chemotherapy drugs and radiation therapy. nih.govnih.govtandfonline.com By depleting GSH with BSO, researchers can render these resistant cells more sensitive to the cytotoxic effects of various anticancer agents, such as melphalan (B128), cisplatin (B142131), and doxorubicin (B1662922). nih.govspandidos-publications.comtandfonline.com This chemosensitization effect has been demonstrated in numerous preclinical studies on various cancer cell lines, including ovarian cancer, glioma, and melanoma. sigmaaldrich.comnih.gov

Furthermore, BSO is used to investigate the role of GSH in other contexts, such as apoptosis, where GSH depletion has been shown to induce programmed cell death in cardiomyocytes and other cell types. biomolther.orgnih.gov It has also been used to study the role of GSH in the central nervous system and in parasitic diseases, demonstrating its versatility as a research compound. caymanchem.comnih.gov

Research Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-4-(butylsulfonimidoyl)butanoic acid | nih.gov |

| Molecular Formula | C₈H₁₈N₂O₃S | stemcell.comnih.gov |

| Molecular Weight | 222.3 g/mol | stemcell.com |

| CAS Number | 83730-53-4 | stemcell.com |

| Mechanism of Action | Irreversible inhibitor of γ-glutamylcysteine synthetase (GCL/γGCS) | nih.govoup.comstemcell.com |

| Primary Use in Research | Depletion of intracellular glutathione (GSH) | sigmaaldrich.comnih.gov |

Table 2: Effect of BSO-induced Glutathione Depletion on Various Cell Lines

| Cell Line | Experimental Context | Key Findings | Source |

|---|---|---|---|

| H9c2 (Cardiomyocytes) | Investigation of apoptosis | BSO-induced GSH depletion led to increased reactive oxygen species (ROS), caspase-3 activation, and apoptosis. | biomolther.orgbiomolther.orgnih.gov |

| Mouse Fetuses | Study of genomic rearrangements | BSO treatment significantly increased the frequency of DNA deletions and decreased GSH concentrations. | oup.com |

| Biliary Tract Cancer (BTC) Cells | Chemosensitization study | BSO enhanced the antiproliferative and apoptotic effects of cisplatin and gemcitabine (B846). | spandidos-publications.com |

| B16/F10, SNB-19, S180 (Tumor Cell Lines) | Synergistic effect with Doxorubicin | BSO acted synergistically with doxorubicin, increasing its cytotoxic effects and inhibiting cell migration. | tandfonline.com |

| CAL-27 (Cancer Cells) | Interaction with Cisplatin | BSO effectively decreased GSH levels that were upregulated by cisplatin treatment, enhancing therapeutic efficacy. | acs.org |

Table of Compounds

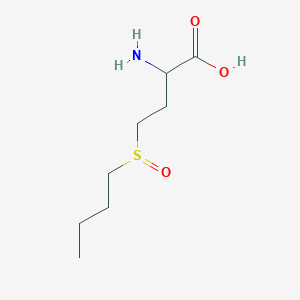

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-butylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-2-3-5-13(12)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGSTWSVCBVYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326553 | |

| Record name | NSC601361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98487-33-3 | |

| Record name | NSC601361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Inhibition and Molecular Mechanisms of Action

Mechanism of Gamma-Glutamylcysteine (B196262) Synthetase Inhibition by D,L-Buthionine Sulfoxide (B87167)

D,L-Buthionine Sulfoxide, also known as buthionine sulfoximine (B86345) (BSO), acts as a powerful and selective inhibitor of gamma-glutamylcysteine synthetase (γ-GCS). This enzyme catalyzes the initial and rate-limiting step in the synthesis of glutathione (B108866), a crucial intracellular antioxidant. The inhibitory action of BSO leads to the depletion of cellular glutathione, thereby increasing the susceptibility of cells to oxidative stress. The molecular mechanism of this inhibition is multifaceted, involving an irreversible inactivation of the enzyme that is dependent on phosphorylation and exhibits a high degree of stereochemical specificity.

Irreversible Nature of Enzyme Inactivation

The inhibition of gamma-glutamylcysteine synthetase by buthionine sulfoximine is characterized by its irreversible nature. nih.govnih.govadooq.com This irreversible inactivation means that the enzyme's catalytic activity is permanently lost, and restoration of function requires the synthesis of new enzyme molecules. The process is not a simple competitive binding but rather a mechanism-based inactivation where the inhibitor is processed by the enzyme's own catalytic machinery to generate a reactive species that covalently modifies the enzyme.

Role of Phosphorylation in Enzyme Binding and Inhibition

The inactivation of gamma-glutamylcysteine synthetase by buthionine sulfoximine is critically dependent on the presence of magnesium and adenosine (B11128) triphosphate (ATP). The enzyme itself catalyzes the phosphorylation of buthionine sulfoximine at the sulfoximine nitrogen atom. This enzymatic reaction forms a phosphorylated intermediate, buthionine sulfoximine phosphate. This product then binds very tightly, but non-covalently, to the enzyme, resulting in a stable, inhibited enzyme-inhibitor complex. It is this tight binding of the phosphorylated inhibitor that accounts for the apparently irreversible nature of the inhibition.

Stereochemical Specificity and Efficacy of Buthionine Sulfoximine Isomers

Buthionine sulfoximine has two chiral centers, one at the α-carbon of the amino acid backbone and the other at the sulfur atom of the sulfoximine group. This results in four possible stereoisomers: L-buthionine-(S)-sulfoximine, L-buthionine-(R)-sulfoximine, D-buthionine-(S)-sulfoximine, and D-buthionine-(R)-sulfoximine. The inhibitory activity of buthionine sulfoximine against gamma-glutamylcysteine synthetase is highly dependent on the stereochemistry of these isomers.

The racemic mixture of the L-isomers, L-buthionine-(S,R)-sulfoximine, is a potent inhibitor of gamma-glutamylcysteine synthetase. nih.govnih.govnih.govresearchgate.net This mixture is commonly used in research to effectively deplete cellular glutathione levels. nih.gov

Further investigation into the individual diastereomers has revealed that the inhibitory activity resides almost exclusively in the L-buthionine-(S)-sulfoximine isomer. This isomer acts as a mechanism-based inhibitor, being phosphorylated by the enzyme to a potent, tightly-bound inhibitor. nih.gov

In stark contrast to the L-(S)-isomer, the other stereoisomers exhibit significantly weaker or no inhibitory activity. L-buthionine-(R)-sulfoximine is a comparatively weak, competitive inhibitor with respect to L-glutamate. nih.gov The D-isomers, collectively referred to as D-buthionine-(S,R)-sulfoximine, are considered to be very weak or ineffective inhibitors of gamma-glutamylcysteine synthetase. This pronounced stereospecificity highlights the precise structural requirements for binding to the active site of the enzyme and subsequent inactivation.

Inhibitory Characteristics of Buthionine Sulfoximine Isomers on Gamma-Glutamylcysteine Synthetase

| Isomer | Type of Inhibition | Potency |

|---|---|---|

| L-Buthionine-(S)-Sulfoximine | Mechanism-based, irreversible | Potent |

| L-Buthionine-(R)-Sulfoximine | Competitive | Weak |

| D-Buthionine-(S,R)-Sulfoximine | - | Very weak/ineffective |

Inhibition of Other Thiol Metabolism-Related Enzymes

D,L-buthionine sulfoximine (BSO) is primarily recognized for its potent and specific inhibition of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione biosynthesis. However, research in parasitic organisms has revealed that its inhibitory effects extend to other key enzymes within the unique thiol metabolism of these pathogens, particularly the trypanothione (B104310) synthesis pathway. This section explores the molecular mechanisms of BSO's action on these related enzymes.

Effects on Trypanothione Synthetase in Parasitic Organisms

In trypanosomatids, such as Trypanosoma cruzi, the causative agent of Chagas disease, the primary low-molecular-weight thiol is trypanothione, a conjugate of two glutathione molecules linked by a spermidine (B129725) molecule. The synthesis of trypanothione is a critical pathway for these parasites' survival and defense against oxidative stress. It has been discovered that D,L-buthionine sulfoximine acts as a multi-target inhibitor in this pathway, affecting not only the initial step of glutathione synthesis but also the final step catalyzed by trypanothione synthetase (TryS). nih.gov

Studies have demonstrated that in T. cruzi, parasites treated with BSO were unable to synthesize trypanothione even when supplemented with glutathione or cysteine, which strongly indicated that TryS was being inhibited. nih.gov Further investigations with recombinant T. cruzi enzymes confirmed that BSO directly inhibits TryS activity. nih.gov While glutathione synthetase activity was unaffected, both γ-glutamylcysteine synthetase and trypanothione synthetase were inhibited by BSO. nih.gov

Molecular docking and kinetic analyses suggest that BSO binds to the glutathione-binding site of trypanothione synthetase. nih.gov This dual inhibition of both γ-GCS and TryS by BSO leads to a more pronounced depletion of the trypanothione pool than would be expected from the inhibition of glutathione synthesis alone. This multitargeted effect makes BSO a significant tool for studying the thiol metabolism of these parasites and a potential lead for therapeutic strategies.

While the inhibitory effect of BSO on trypanothione synthetase has been qualitatively established, specific inhibitory constants such as IC50 or Ki values for this interaction are not extensively documented in the available scientific literature.

Cellular and Subcellular Consequences of Glutathione Depletion Induced by D,l Buthionine Sulfoxide

Induction of Oxidative Stress and Reactive Oxygen Species Generation

The primary consequence of GSH depletion by D,L-Buthionine Sulfoximine (B86345) is the induction of oxidative stress. science.gov Glutathione (B108866) is a vital cellular antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for antioxidant enzymes like glutathione peroxidase. nih.govresearchgate.net Its reduction allows for the accumulation of ROS, leading to a state of oxidative imbalance. nih.govresearchgate.net

D,L-Buthionine Sulfoximine treatment significantly perturbs cellular redox homeostasis, which is tightly regulated by the balance between pro-oxidants and antioxidants. nih.gov The depletion of GSH, a major source of intracellular reductant, shifts this balance towards an oxidative state. oup.comcore.ac.uk This is evidenced by a decrease in the GSH/GSSG (oxidized glutathione) ratio, a key indicator of the cellular redox environment. nih.gov In biliary tract cancer cells, for instance, treatment with D,L-Buthionine Sulfoximine not only reduced total intracellular GSH levels in a time-dependent manner but also significantly decreased the GSH/GSSG ratio. nih.gov This altered redox milieu can impact the function of redox-sensitive proteins, including transcription factors and enzymes, thereby triggering various signaling pathways. core.ac.uknih.gov Studies in neuroblastoma cells have shown that the unbalanced intracellular redox environment caused by D,L-Buthionine Sulfoximine is a critical factor for the progression of cell death. nih.gov

The impact of D,L-Buthionine Sulfoximine extends beyond glutathione to other low molecular weight thiols, such as cysteine. oup.com Research in mice has demonstrated that in addition to depleting GSH, D,L-Buthionine Sulfoximine treatment also leads to a significant reduction in cysteine concentrations. oup.com This effect is dose-dependent, with higher concentrations of D,L-Buthionine Sulfoximine causing a more substantial drop in both GSH and cysteine levels. oup.com However, the effect on total non-protein thiols (NPSH) can be less pronounced than on GSH alone. In studies with Chinese hamster ovary cells and Ehrlich ascites tumor cells, GSH levels were reduced to below 10% of control values, while total NPSH levels were only reduced to 40-60%. nih.gov This suggests that while GSH is a major component of the NPSH pool, other thiols may be differentially affected or compensatory mechanisms may be activated. nih.gov

Table 1: Effect of D,L-Buthionine Sulfoximine on Thiol Levels in Mouse Fetuses

| Treatment Group | GSH Level (% of Control) | Cysteine Level (% of Control) |

|---|---|---|

| Untreated Control | 100% | 100% |

| 2 mM BSO | 55% | 73% |

| 20 mM BSO | 30% | 45% |

Data synthesized from research findings on the effects of BSO on thiol levels. oup.com

Effects on Cellular Viability and Fate Pathways

By inducing severe oxidative stress, D,L-Buthionine Sulfoximine significantly affects cell survival and can trigger distinct cell death pathways. The depletion of GSH makes cells more vulnerable to damage from ROS, ultimately leading to apoptosis or necrosis. nih.gov

D,L-Buthionine Sulfoximine is a known inducer of apoptosis in various cell types. stemcell.comnih.gov The primary mechanism involves the overproduction of ROS following GSH depletion. stemcell.comnih.gov This increase in ROS can initiate apoptotic signaling cascades. One key pathway involves the activation of Protein Kinase C-delta (PKC-δ). nih.govnih.gov In heart-derived H9c2 cells, D,L-Buthionine Sulfoximine-induced GSH depletion caused the translocation of PKC-δ from the cytosol to the membrane, a sign of its activation. nih.gov This activation of PKC-δ subsequently leads to further ROS generation and apoptosis. nih.govnih.gov The apoptotic process is further characterized by the activation of caspases, particularly caspase-3, which is a central executioner of apoptosis. nih.gov Studies have shown a significant increase in caspase-3 activity following treatment with D,L-Buthionine Sulfoximine. nih.gov Furthermore, D,L-Buthionine Sulfoximine-induced apoptosis can involve the modulation of Bcl-2 family proteins, such as an altered expression of Bcl-2 and Bax. stemcell.com

In addition to apoptosis, D,L-Buthionine Sulfoximine can also induce necrotic cell death. nih.gov Necrosis is often observed alongside apoptosis, particularly under conditions of severe cellular stress. In studies on H9c2 cardiomyocytes, treatment with D,L-Buthionine Sulfoximine led to a time-dependent increase in the population of necrotic cells, identified as being positive for propidium iodide (PI) but negative for annexin (B1180172) V. nih.gov This indicates that severe GSH depletion can lead to a loss of plasma membrane integrity, a hallmark of necrosis. nih.gov

Table 2: Induction of Apoptosis and Necrosis in H9c2 Cells by D,L-Buthionine Sulfoximine

| Time After Treatment | Apoptotic Cells (Annexin V+) | Necrotic Cells (Annexin V-/PI+) |

|---|---|---|

| 12 hours | 19.8% | - |

| 14 hours | 27.5% | 20.3% |

| 18 hours | 26.8% | 28.7% |

| 22 hours | - | 34.7% |

Data represents the percentage of cells undergoing apoptosis or necrosis after treatment with BSO. nih.gov

D,L-Buthionine Sulfoximine can effectively suppress cell proliferation and reduce cell survival, particularly in cancer cells. nih.govscience.gov By depleting GSH, D,L-Buthionine Sulfoximine enhances cellular sensitivity to various anti-cancer agents and radiation. nih.govnih.gov For example, in biliary tract cancer cells, D,L-Buthionine Sulfoximine was shown to enhance the antiproliferative effects of the chemotherapy drug gemcitabine (B846). nih.gov This chemosensitization is a key aspect of its influence on cell survival. By compromising the cell's primary defense against oxidative damage, D,L-Buthionine Sulfoximine makes cancer cells more susceptible to the cytotoxic effects of treatments that rely on generating ROS to kill cells. nih.govnih.gov This strategy can help overcome chemoresistance in certain types of tumors. nih.gov

Alterations in Deoxyribonucleic Acid (DNA) Integrity

The depletion of intracellular glutathione (GSH) pools by D,L-Buthionine Sulfoxide (B87167) (BSO) instigates a state of oxidative stress that has profound implications for the integrity of deoxyribonucleic acid (DNA). This section details the specific consequences of BSO-induced GSH depletion on DNA, including the induction of deletions, its influence on the efficacy of chemotherapeutic cross-linking agents, and its impact on cellular DNA repair mechanisms.

Induction of DNA Deletions

Treatment with L-buthionine-sulfoximine (BSO) has been shown to cause a significant increase in the frequency of DNA deletions. nih.govoup.com This effect is believed to stem from the oxidative stress induced by the depletion of glutathione (GSH), a critical intracellular antioxidant. nih.govoup.com Studies in mouse models have demonstrated that exposure to BSO during gestation leads to a dose-dependent increase in 70 kb DNA deletions in the fetuses. nih.gov For instance, treatment with 2 mM BSO resulted in a 30% higher frequency of DNA deletions compared to untreated controls, while 20 mM BSO caused a 40% increase. nih.gov This rise in DNA deletions correlated with decreased concentrations of both GSH and cysteine. nih.gov The failure of DNA restitution or illegitimate reunion following double-strand breaks in GSH-depleted cells could lead to an increased frequency of deletions and chromatid aberrations. nih.gov These findings underscore the critical role of thiol antioxidants in maintaining genomic stability and suggest that their depletion can lead to significant genomic rearrangements. nih.gov

Table 1: Effect of BSO Treatment on DNA Deletion Frequency and Thiol Levels in Mice

| Treatment Group | DNA Deletion Frequency Increase (%) | GSH Level Decrease (%) | Cysteine Level Decrease (%) |

|---|---|---|---|

| 2 mM BSO | 30% | 45% | 27% |

| 20 mM BSO | 40% | 70% | 55% |

Data derived from a study on mouse fetuses exposed to BSO via drinking water during gestation. nih.gov

Influence on DNA Cross-Linking by Chemotherapeutic Agents

Depletion of cellular GSH by BSO significantly enhances the cytotoxicity of bifunctional DNA-reactive chemotherapeutic agents by increasing the formation of DNA cross-links. aacrjournals.orgnih.gov This potentiation is attributed to the reduced intracellular conjugation of the drug with glutathione, which increases the amount of active drug available to bind to DNA targets. aacrjournals.org In human melanoma cells, BSO pretreatment was found to enhance the cytotoxicity of melphalan (B128) and nitrogen mustard (HN2) by a factor of 3.4 and 3.3, respectively. aacrjournals.org This increased cell killing was paralleled by a significant increase in drug-induced DNA cross-linking. aacrjournals.orgnih.gov

Similarly, in human liver tumor (HepG2) cells, a 70% depletion of GSH by BSO potentiated cisplatin (B142131) cytotoxicity, reflected by a 62% decrease in the IC50 value. nih.gov This was accompanied by a 125% increase in cisplatin-induced DNA interstrand cross-links (ICL) compared to cells treated with cisplatin alone. nih.gov The sensitization of tumor cells to agents like melphalan and cis-diamminedichloroplatinum(II) (cisplatin) by BSO is consistently correlated with an increase in DNA cross-linking. aacrjournals.org

Table 2: Potentiation of Chemotherapeutic Agents by BSO in Human Melanoma Cells

| Chemotherapeutic Agent | Dose Modification Factor (DMF) for Cytotoxicity | Dose Modification Factor (DMF) for DNA Cross-Linking |

|---|---|---|

| Melphalan | 3.4 | 2.2 |

| Nitrogen Mustard (HN2) | 3.3 | 2.5 |

| cis-diamminedichloroplatinum(II) | 1.5 | 1.1 |

| bis-chloroethylnitrosurea | 1.1 | 1.0 |

Dose Modification Factor (DMF) represents the factor by which the drug dose can be reduced in BSO-pretreated cells to achieve the same effect as in non-pretreated cells. aacrjournals.org

Impact on DNA Repair Mechanisms

Intracellular glutathione plays a crucial role in the enzymatic processes of DNA repair. nih.gov Depletion of GSH with BSO has been shown to impair the repair of DNA damage induced by radiation and certain chemical agents. nih.govnih.gov In human ovarian cancer cell lines resistant to cisplatin, BSO treatment was found to partially inhibit the repair of cisplatin-induced DNA damage. tmu.edu.tw This inhibition could be completely reversed by replenishing GSH levels with a glutathione monoethyl ester, highlighting the direct involvement of GSH in the repair process. nih.gov

Furthermore, GSH depletion can impede the repair of radiation-induced DNA-protein cross-links (DPCs). nih.gov In A549 human lung carcinoma cells, BSO treatment not only elevated the baseline level of DPCs but also significantly slowed the repair of radiation-induced DPCs. nih.gov While untreated cells repaired 85% of DPCs within four hours, BSO-treated cells repaired only 55%, and repair was almost completely blocked under certain medium conditions. nih.gov This suggests that GSH depletion may cause an impairment of repair processes for lesions that can lead to chromosome deletions and the formation of micronuclei. nih.gov The data indicate that intracellular GSH is essential for the function of sulfhydryl-containing repair enzymes. nih.gov

Interplay with Intracellular Signal Transduction Pathways

The reduction of cellular glutathione levels by D,L-Buthionine Sulfoxide triggers significant alterations in intracellular signal transduction cascades. These changes are critical cellular responses to oxidative stress and can dictate cell fate, leading to either adaptation and survival or programmed cell death.

Activation of Protein Kinase C-delta (PKC-δ) Signaling

A key consequence of BSO-induced GSH depletion is the activation of Protein Kinase C-delta (PKC-δ), a member of the novel PKC subfamily. nih.govnih.gov This activation is a critical event in the signaling pathway leading to apoptosis in various cell types, including neuroblastoma and cardiomyocyte cells. nih.govnih.govplos.org The depletion of GSH is associated with an increase in reactive oxygen species (ROS) production, which in turn triggers the activation of PKC-δ. nih.govnih.gov

Activation of PKC-δ involves its translocation from the cytosol to cellular membranes. nih.gov Studies have shown that BSO-induced GSH loss causes this translocation, which can be inhibited by replenishing cellular GSH. nih.gov The activated PKC-δ then contributes to further ROS generation and subsequent apoptotic events, such as caspase-3 activation. nih.gov The central role of PKC-δ in this pathway is confirmed by experiments using specific inhibitors, such as rottlerin. nih.govnih.gov Treatment with rottlerin has been shown to block BSO-induced ROS generation and cell death, thereby improving cell survival. nih.govnih.gov These findings establish PKC-δ as a crucial sensor and mediator in the cellular response to severe GSH depletion, linking oxidative stress to the apoptotic machinery. merckmillipore.comresearchgate.net

Modulation of Nerve Growth Factor (NGF) and Tropomyosin-related Kinase Receptor A (TrkA) Pathways

Systemic inhibition of GSH synthesis by BSO can modulate the Nerve Growth Factor (NGF) and its high-affinity receptor, Tropomyosin-related Kinase Receptor A (TrkA), signaling pathway. frontiersin.orgnih.gov In animal models, peripheral administration of BSO leads to an increase in circulating plasma NGF levels. frontiersin.orgnih.gov This peripheral increase in NGF appears to act as a molecular signal to the central nervous system (CNS). frontiersin.org

Following BSO treatment, NGF levels also increase in the striatum, a key region of the brain, leading to the activation of the NGF/TrkA/Akt signaling pathway. frontiersin.orgnih.gov This activation triggers a neuroprotective response by upregulating the transcription of genes involved in antioxidant defenses and amino acid transport, such as nrf2, gclm, xct, lat1, and eaac1. frontiersin.orgnih.gov The importance of this peripheral-to-central signaling is demonstrated by the fact that blocking circulating NGF with a neutralizing antibody prevents the activation of the TrkA pathway in the striatum and the subsequent upregulation of these protective genes. frontiersin.org This suggests that the reduction of peripheral GSH pools by BSO initiates a systemic response that orchestrates a neuroprotective state in the CNS through the modulation of NGF/TrkA signaling. frontiersin.orgnih.gov

Impact on Broader Cellular Metabolic Processes

The depletion of glutathione (GSH) via inhibition of its synthesis by this compound (BSO) extends beyond immediate oxidative stress, impacting a range of interconnected metabolic pathways. This section explores the consequences of BSO-induced GSH depletion on the cellular redox state as measured by optical methods, mitochondrial integrity and function, and the interplay with amino acid metabolism.

Changes in Cellular Optical Redox Ratio

The cellular optical redox ratio, a quantitative measure of the relative concentrations of autofluorescent metabolic cofactors nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), serves as an indicator of cellular metabolic activity. uark.edu Studies utilizing L-buthionine-sulfoximine to induce oxidative stress have demonstrated a corresponding shift in this ratio.

In NIH 3T3 fibroblasts, treatment with BSO led to a significant increase in the optical redox ratio compared to control cells. uark.edu This shift suggests an alteration in the balance of oxidative and reductive metabolic pathways.

| Treatment Group | Average Optical Redox Ratio (± SEM) | Significance (p-value vs. Control) |

| Control (0 mM BSO) | 0.587 (± 0.015) | N/A |

| 2.5 mM BSO | 0.624 (± 0.021) | p = 0.0110 |

| 5 mM BSO | 0.621 (± 0.012) | p = 0.0185 |

| Data derived from a study on NIH 3T3 fibroblasts. The standard error for all concentrations was reported as 0.00695947. uark.edu |

The observed increase in the redox ratio in BSO-treated cells indicates a metabolic shift towards a more oxidized state, consistent with the expected consequences of depleting the primary intracellular antioxidant, glutathione. uark.edu

Effects on Mitochondrial Function and Morphology

Treatment with BSO leads to a reduction in mitochondrial GSH levels, although this depletion can be slower compared to the loss of cytosolic GSH. nih.gov In PC12 cells treated with BSO, mitochondrial GSH was maintained for 4 hours but was reduced to 6% after 48 hours. nih.gov Despite this eventual depletion, the activities of mitochondrial complex II/III and complex IV were not significantly decreased within the same 48-hour timeframe. nih.gov

However, prolonged or severe GSH depletion induced by BSO can lead to more profound mitochondrial consequences. In cardiomyocytes, BSO-induced GSH depletion is associated with the generation of reactive oxygen species (ROS), which can trigger the mitochondrial pathway of apoptosis. nih.gov This involves the release of cytochrome c from the mitochondria, a key event in the activation of effector caspases like caspase-3, leading to programmed cell death. nih.gov Furthermore, some studies have shown that GSH depletion by BSO can potentiate mitochondrial membrane potential depolarization. mdpi.com

The structural integrity of mitochondria can also be compromised. Damage to the mitochondrial membrane can lead to swelling, increased permeability, and the release of pro-apoptotic factors. nih.govresearchgate.net

Intersections with Amino Acid Metabolism

The inhibition of glutathione synthesis by this compound directly intersects with amino acid metabolism, primarily through its impact on cysteine, a key precursor for GSH synthesis. oup.comnih.gov Studies in mouse models have shown that BSO treatment not only decreases GSH concentrations but also leads to a significant reduction in cysteine levels. nih.gov

For instance, treatment with 2 mM BSO resulted in a 27% decrease in cysteine levels, while 20 mM BSO caused a 55% reduction. nih.gov This demonstrates that the inhibition of γ-glutamylcysteine synthetase by BSO creates a bottleneck in the utilization of cysteine for GSH synthesis, affecting its cellular concentration. oup.comnih.gov

Glutathione itself is a tripeptide composed of glutamate, cysteine, and glycine. By blocking its synthesis, BSO alters the metabolic flux of these constituent amino acids. The resulting oxidative stress from GSH depletion can further impact broader amino acid metabolism, as many enzymes involved in these pathways are sensitive to the cellular redox state.

D,l Buthionine Sulfoxide in Experimental Models of Disease and Biological Processes

Cancer Research Applications

D,L-Buthionine sulfoxide (B87167) (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase, a key enzyme in the synthesis of glutathione (B108866) (GSH). sigmaaldrich.comwikipedia.org Glutathione is a crucial intracellular antioxidant that plays a significant role in protecting cancer cells from the cytotoxic effects of various chemotherapeutic agents. nih.gov Elevated levels of GSH in tumor cells are often associated with resistance to chemotherapy. nih.govnih.gov By depleting intracellular GSH, BSO has been extensively investigated as a chemosensitizing agent to enhance the efficacy of conventional cancer therapies. nih.gov

Multidrug resistance (MDR) is a major obstacle in cancer treatment, and the multidrug resistance-associated protein 1 (MRP1) is a key mediator of this phenomenon. nih.gov MRP1 functions as an ATP-dependent efflux pump that actively removes chemotherapeutic drugs from cancer cells, and its activity is often dependent on intracellular GSH levels. nih.govnih.gov

Research has demonstrated that D,L-BSO can effectively reverse MRP1-mediated drug resistance. In a study using MRP1-expressing human fibrosarcoma cells, D,L-BSO treatment led to a significant depletion of intracellular GSH, which in turn restored the intracellular accumulation and retention of doxorubicin (B1662922). nih.govaacrjournals.org This resensitization of resistant cells to doxorubicin was observed both in vitro and in vivo, highlighting the potential of D,L-BSO to overcome MRP1-mediated MDR. nih.govaacrjournals.org Another study showed that BSO could decrease NAC-enhanced MRP1-mediated vincristine (B1662923) resistance, further indicating that the induction of this resistance is dependent on GSH. nih.gov

Table 1: Effect of D,L-Buthionine Sulfoxide on MRP1-mediated Doxorubicin Resistance in HT1080/DR4 Tumors

| Treatment Group | Overall Response Rate | Complete Response Rate |

| Doxorubicin alone | 0% | 0% |

| D,L-BSO + Doxorubicin | 63% | 38% |

| Data sourced from a study on MRP-expressing human fibrosarcoma xenografts. nih.gov |

Alkylating agents are a class of chemotherapy drugs that exert their cytotoxic effects by damaging DNA. Resistance to these agents is often linked to elevated GSH levels, which can detoxify the drugs through conjugation reactions. nih.govoup.com

D,L-BSO has been shown to significantly enhance the cytotoxicity of alkylating agents like melphalan (B128) and nitrogen mustard. aacrjournals.org In human melanoma cells, pretreatment with BSO led to a 3.4-fold increase in the cytotoxicity of melphalan and a 3.3-fold increase for nitrogen mustard. aacrjournals.org This sensitization was correlated with an increase in drug-induced DNA cross-linking, suggesting that GSH depletion allows for greater binding of the alkylating agent to DNA. aacrjournals.org Similarly, in multiple myeloma cell lines, BSO synergistically enhanced the activity of melphalan, inducing significant cell kill. nih.govsemanticscholar.org This effect was attributed to increased DNA single-strand breaks and apoptosis following GSH depletion. nih.gov

Table 2: Sensitization of Human Melanoma Cells to Alkylating Agents by this compound

| Alkylating Agent | Dose Modification Factor (DMF) with BSO |

| Melphalan | 3.4 |

| Nitrogen Mustard | 3.3 |

| The Dose Modification Factor indicates the factor by which the drug's cytotoxicity is increased in the presence of BSO. aacrjournals.org |

Platinum-based compounds are widely used in the treatment of various cancers. Similar to alkylating agents, their efficacy can be limited by GSH-mediated detoxification. nih.gov

Studies have demonstrated that D,L-BSO can sensitize cancer cells to platinum compounds. In cisplatin-resistant rat ovarian tumors, the addition of BSO to cisplatin (B142131) treatment significantly prolonged the mean survival time of the animals. nih.gov This chemosensitizing effect was more pronounced in cisplatin-sensitive tumors and was associated with an increase in the formation of DNA interstrand cross-links. nih.gov In human ovarian and breast carcinoma cell lines, BSO enhanced the cytotoxicity of carboplatin (B1684641) and D,L-tetraplatin. nih.gov The combination of BSO with etanidazole (B1684559) was particularly effective in increasing the cell-killing ability of D,L-tetraplatin in both parental and cisplatin-resistant cell lines. nih.gov Furthermore, in biliary tract cancer cells, a sub-toxic concentration of BSO significantly enhanced cisplatin-induced apoptosis. nih.govnih.gov

Table 3: Enhancement of Platinum Compound Cytotoxicity by this compound

| Cell Line | Platinum Compound | Enhancement of Cytotoxicity |

| 2008 human ovarian carcinoma | Carboplatin | Twofold enhancement |

| 2008 human ovarian carcinoma | D,L-tetraplatin | Twofold enhancement |

| MCF-7 human breast carcinoma | D,L-tetraplatin | Twofold enhancement |

| Data from a study on human carcinoma cell lines. nih.gov |

Anthracyclines, such as doxorubicin, are a cornerstone of many chemotherapy regimens. Resistance to these drugs can be multifactorial, sometimes involving increased GSH levels. nih.gov

The role of D,L-BSO in sensitizing cells to doxorubicin has been investigated with varying results. In doxorubicin-resistant human breast tumor cells, BSO treatment depleted GSH levels by 80-90% and significantly potentiated the toxicity of doxorubicin, with a dose-modifying factor of 5 to 7. researchgate.net This was linked to an increase in the formation of hydroxyl radicals, suggesting that GSH plays a role in scavenging these reactive oxygen species produced by doxorubicin. researchgate.net However, in doxorubicin-resistant human colon carcinoma cells, while BSO could reverse resistance to cisplatin and melphalan, it had little effect on doxorubicin resistance, suggesting that other resistance mechanisms were dominant in this cell line. nih.gov

Antimetabolites are a class of drugs that interfere with the synthesis of DNA and RNA.

Research has shown that D,L-BSO can enhance the antiproliferative effects of certain antimetabolites. In biliary tract cancer cells, the combination of BSO with gemcitabine (B846) was significantly more effective at reducing cell viability than gemcitabine alone. nih.govnih.gov This suggests that BSO can sensitize these cancer cells to the cytotoxic effects of gemcitabine. nih.govnih.gov Similarly, in hepatocarcinoma and colon carcinoma cell lines, pretreatment with BSO potentiated the efficacy of azathioprine (B366305) in decreasing metabolic activity. nih.govwjgnet.comsemanticscholar.org In one study, BSO pretreatment increased the efficiency of azathioprine by 10-fold in reducing the metabolic activity of HepG2 cells. researchgate.net

Table 4: Effect of this compound on the Antiproliferative Activity of Gemcitabine in Biliary Tract Cancer Cells

| Cell Line | Treatment | Reduction in Cell Viability (Compared to Control) |

| GBC-SD | Gemcitabine alone | Significant |

| GBC-SD | BSO + Gemcitabine | Significantly more effective than Gemcitabine alone (P=0.0020) |

| RBE | Gemcitabine alone | Significant |

| RBE | BSO + Gemcitabine | Significantly more effective than Gemcitabine alone (P=0.0005) |

| Data from a study on human biliary tract cancer cell lines. nih.gov |

Enhancement of Chemotherapeutic Efficacy

Combination with Targeted Therapies (e.g., Arsenic Trioxide, Estrogen in antihormone resistance)

This compound (BSO) has been investigated as a chemosensitizing agent to enhance the efficacy of targeted therapies by depleting intracellular glutathione (GSH), a key antioxidant that cancer cells use to resist treatment.

In combination with Arsenic Trioxide (As₂O₃) , BSO demonstrates a synergistic effect in inducing apoptosis across a wide range of cancer cell lines. The cytotoxicity of arsenic trioxide is linked to the generation of reactive oxygen species (ROS). By inhibiting GSH synthesis, BSO dismantles a primary ROS-scavenging system, thereby amplifying the oxidative stress and apoptotic effects of arsenic trioxide. This combination has been shown to be effective in leukemia, lymphoma, and various solid tumor cell lines, including those from prostate, breast, lung, and colon cancers. The synergy is often mediated through the activation of the c-Jun NH₂-terminal kinase (JNK) pathway and upregulation of death receptors like DR5. Research in multidrug-resistant human leukemia cells (K562/ADM) confirmed that BSO enhances arsenic trioxide-induced apoptosis by reducing intracellular GSH content.

The combination of BSO with Estrogen has been explored in the context of antihormone-resistant breast cancer. Estrogen deprivation is a standard treatment for estrogen receptor (ER)-positive breast cancer, but resistance often develops. Some antihormone-resistant breast cancer cell lines, such as MCF-7:2A, exhibit elevated GSH levels and are resistant to apoptosis that can be induced by estradiol (B170435) in other long-term estrogen-deprived models. Studies have shown that depleting GSH with BSO can re-sensitize these resistant cells to estrogen-induced apoptosis. The combination of BSO and 17β-estradiol (E2) was found to significantly increase apoptosis in resistant MCF-7:2A cells, a process involving the mitochondrial pathway and modulation of Bcl-2 family proteins. This suggests that GSH plays a critical role in preventing apoptosis in these resistant cells, and its depletion is a key strategy to overcome this resistance.

| Targeted Therapy | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Arsenic Trioxide (As₂O₃) | Prostate, breast, lung, colon, cervix, bladder, kidney cancer cell lines | BSO enhanced the in vitro growth inhibition effect of As₂O₃ in all 11 cell lines tested. The combination blocked H₂O₂-scavenging systems. | |

| Arsenic Trioxide (As₂O₃) | Leukemia and lymphoma cell lines (NB4, U937, Namalwa, Jurkat) | BSO synergized with As₂O₃ to induce apoptosis, correlating with JNK activation and increased levels of death receptor 5 (DR5) protein. | |

| Estrogen (17β-estradiol) | Antihormone-resistant breast cancer cells (MCF-7:2A) | BSO sensitized resistant cells to estrogen-induced apoptosis. The combination led to a sevenfold increase in apoptosis and was associated with changes in Bcl-2 and Bax expression. | |

| Estrogen (17β-estradiol) | Antihormone-resistant breast cancer cells (MCF-7:2A) | The combination of BSO and estradiol reduced levels of Bcl-2, phospho-Bcl-2, and Bcl-xL proteins, indicating involvement of the mitochondrial pathway in apoptosis. |

Radiosensitization in Cancer Therapy

BSO's ability to deplete GSH makes it an effective radiosensitizer, as GSH is crucial for protecting cells against the damaging effects of ionizing radiation, primarily mediated by ROS. By reducing the cell's antioxidant capacity, BSO can enhance the therapeutic effects of radiotherapy.

In preclinical models of neuroendocrine tumors, BSO was used to disturb the cellular redox balance during peptide receptor radionuclide therapy (PRRT) with ¹⁷⁷Lu-DOTATATE. This combination resulted in a synergistic cytotoxic effect in cancer cell lines that exhibited a BSO-mediated decrease in GSH. In a xenograft mouse model, the addition of BSO to ¹⁷⁷Lu-DOTATATE therapy led to reduced tumor growth and metabolic activity without increasing toxicity to the liver, kidneys, or bone marrow.

Research using a rat glioma model demonstrated that local, but not systemic, delivery of BSO potentiated the antitumor effect of the alkylating agent 4-hydroperoxycyclophosphamide. This local administration reduced GSH levels within the brain tumor without affecting systemic levels, suggesting a potentially safer method of administration. Further studies in an intracerebral human glioma xenograft model in mice showed that BSO-mediated GSH depletion enhanced the therapeutic activity of interstitial radiotherapy with an ¹²⁵I seed, leading to a significant increase in median survival. In Ehrlich ascites tumor cells and Chinese hamster ovary cells, GSH depletion by BSO was shown to potentiate X-ray-induced chromosome lesions, suggesting that GSH depletion impairs the repair of DNA damage caused by radiation.

| Radiation/Radiomimetic | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| ¹⁷⁷Lu-DOTATATE | Somatostatin receptor-expressing cancer cell lines and xenograft mouse model | BSO plus ¹⁷⁷Lu-DOTATATE had a synergistic effect in vitro and reduced tumor growth in vivo without additional toxicity. | |

| Interstitial Radiotherapy (¹²⁵I seed) | D-54 MG human glioma xenografts in athymic mice | BSO-mediated GSH depletion enhanced the therapeutic activity of interstitial radiotherapy, increasing median survival by 13.4% to 30.5%. | |

| X-rays | Ehrlich ascites tumor cells and Chinese hamster ovary (CHO-K1) cells | GSH depletion by BSO potentiated chromosome lesions (micronuclei) induced by X-irradiation, suggesting impairment of DNA repair. |

Induction of Apoptosis in Various Cancer Cell Types

BSO-induced GSH depletion is a potent trigger for apoptosis in various cancer cells, often by increasing intracellular ROS levels and disrupting the cellular redox balance. While it can induce apoptosis as a single agent in some cancer types, its more common role is to sensitize tumor cells to other apoptosis-inducing agents.

In human neuroblastoma cell lines, BSO was found to be highly cytotoxic as a single agent, inducing apoptosis that could be detected by DNA laddering and TUNEL staining. Cell lines with genomic amplification of MYCN were particularly sensitive. Studies on biliary tract cancer (BTC) cells showed that a sub-toxic concentration of BSO significantly enhanced cisplatin-induced apoptosis. This synergistic effect was attributed to the reduction of GSH levels and the downregulation of antiapoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.

The combination of BSO with 1,25-dihydroxyvitamin D₃ (Calcitriol) was also shown to enhance growth inhibition and induce apoptosis in breast cancer cells. This effect was mediated by the induction of ROS, highlighting how BSO-induced redox state alteration sensitizes cancer cells to other therapeutic agents. In heart-derived H9c2 cells, used as a model to study cellular damage, BSO-induced GSH depletion led to apoptosis through the activation of PKC-δ and a subsequent increase in ROS production and caspase-3 activity. This demonstrates a specific pathway by which GSH depletion can lead to programmed cell death.

Targeting Antioxidant Defense Systems in Tumor Models

The primary mechanism of BSO is the targeted inhibition of the antioxidant defense system by blocking γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis. This depletion of the most abundant intracellular antioxidant leaves tumor cells vulnerable to oxidative stress, both from their own metabolic activity and from external therapeutic agents.

Elevated GSH levels are a known mechanism of resistance to various chemotherapies. By depleting GSH, BSO effectively targets this resistance mechanism. In pancreatic cancer models, the combined inhibition of the glutathione and thioredoxin antioxidant systems using BSO and auranofin (a thioredoxin reductase inhibitor) potentiated cytotoxicity and induced lethal oxidative stress in primary cancer cells. This dual-targeting approach highlights a strategy to overwhelm the antioxidant defenses of cancer cells.

In a murine model of implanted Lewis's carcinoma, administration of BSO reduced tumor weight, an effect that was inversely correlated with protein carbonyl content, a marker of oxidative stress. This suggests that the pro-oxidant effect of BSO leads to a tangible reduction in tumor growth. The efficacy of BSO in enhancing treatments like ¹⁷⁷Lu-DOTATATE is based on targeting the antioxidant defenses that would otherwise mitigate the ROS generated by the radionuclide therapy. This strategy provides a clear rationale for combining GSH synthesis inhibitors with therapies that rely on inducing oxidative damage for their efficacy.

Research in Neurodegenerative Disorders

Modeling Oxidative Stress in the Central Nervous System

BSO is utilized in neuroscience research to create experimental models of oxidative stress in the central nervous system (CNS). By depleting GSH, a critical antioxidant in the brain, BSO administration allows researchers to study the downstream effects of oxidative damage and the cellular responses to it. This approach is valuable for investigating the pathogenesis of neurodegenerative diseases where oxidative stress is implicated.

Administering BSO to rodents has been shown to deplete GSH in various brain regions, including the striatum and substantia nigra. This depletion mimics some of the neurodegenerative changes observed in the aging process, such as increased lipid peroxidation and the accumulation of lipofuscin in dopaminergic neurons of the nigrostriatal pathway. Consequently, BSO treatment is considered a useful model for examining the role of GSH in protecting the brain against age-related oxidative stress. In models of cerebral ischemia, depletion of brain GSH with BSO was found to exacerbate cortical infarction and edema, supporting the hypothesis that endogenous GSH is a crucial defense mechanism against ischemic brain injury. These models are instrumental in demonstrating that GSH depletion is both a cause and an effect of neuronal oxidative stress following ischemia-reperfusion.

Neuroprotective Strategies in Glutathione-Depleted States

Research using BSO-induced GSH depletion models has also been pivotal in identifying and testing potential neuroprotective strategies aimed at mitigating oxidative damage in the CNS.

One endogenous protective response observed after systemic BSO administration is an increase in nerve growth factor (NGF) levels. This triggers the NGF/TrkA signaling pathway, which in turn activates antioxidant pathways and upregulates transporters for cysteine, a precursor for GSH synthesis. This suggests that promoting NGF signaling could be a viable neuroprotective strategy.

Exogenous compounds have also shown promise. In studies where BSO-induced GSH depletion caused harmful effects, co-treatment with glutathione monoethyl ester (a cell-permeable form of GSH) was able to prevent the damage. Similarly, N-acetyl-L-cysteine (NAC), a precursor for cysteine and subsequent GSH synthesis, has been shown to protect against genomic rearrangements caused by BSO-induced GSH depletion. In vitro studies using neuronal cell models of GSH depletion have demonstrated that the neurotransmitters norepinephrine (B1679862) and dopamine (B1211576) can exert a potent protective effect against oxidative cytotoxicity, suppressing mitochondrial dysfunction. These findings highlight several potential therapeutic avenues for protecting neurons in conditions of compromised glutathione-mediated antioxidant defense.

| Protective Agent/Pathway | Experimental Model | Observed Protective Effect | Reference |

|---|---|---|---|

| Nerve Growth Factor (NGF)/TrkA Pathway | Mice treated with systemic BSO | Triggers a protective response leading to a subsequent increase in CNS GSH content. | |

| Glutathione Monoethyl Ester | Mice with BSO-induced oxidative stress; H9c2 cells | Prevented harmful effects of GSH depletion; inhibited BSO-induced ROS production and apoptosis. | |

| N-acetyl-L-cysteine (NAC) | Mouse fetuses exposed to BSO in utero | Protected against DNA deletions caused by GSH depletion. | |

| Norepinephrine and Dopamine | HT22 mouse hippocampal neuronal cells | Protected against glutamate-induced, GSH depletion-associated oxidative cytotoxicity and mitochondrial dysfunction. |

Cardiovascular Disease Research

This compound (BSO) serves as a critical tool in experimental cardiology to investigate the molecular underpinnings of heart disease, particularly the roles of oxidative stress and apoptosis. By specifically inhibiting the enzyme γ-glutamylcysteine synthetase, BSO effectively depletes intracellular levels of glutathione (GSH), a primary antioxidant in cells. nih.govwikipedia.orgmdpi.com This induced state of GSH deficiency provides a reliable model to study the pathological consequences of oxidative imbalance in cardiac cells.

Studying Oxidative Stress in Cardiomyocytes

Oxidative stress is recognized as a key pathophysiological mediator in cardiovascular diseases, including heart failure and atherosclerosis. biomolther.org Researchers utilize this compound to experimentally induce oxidative stress in cardiomyocyte cell lines, such as H9c2 cells, by depleting their glutathione reserves. nih.govbiomolther.org The reduction of cellular GSH disrupts the normal redox balance, leading to an accumulation of reactive oxygen species (ROS). nih.govnih.gov This BSO-induced increase in ROS allows for detailed investigation into the mechanisms of cellular damage that parallel those seen in chronic heart conditions. nih.govbiomolther.org Studies have demonstrated that the depletion of GSH by BSO is directly associated with a significant increase in ROS production within these heart cells. nih.gov

Role in Myocardial Apoptosis

A direct consequence of BSO-induced glutathione depletion and subsequent oxidative stress in cardiomyocytes is the initiation of apoptosis, or programmed cell death. nih.govbiomolther.org The loss of GSH is a critical event that triggers apoptotic pathways. Research using BSO in H9c2 heart-derived cells has shown that GSH depletion leads to increased activity of caspase-3, a key executioner enzyme in apoptosis. biomolther.orgnih.gov Furthermore, this process involves the activation of protein kinase C-delta (PKC-δ), which translocates from the cytosol to the cell membrane, contributing to the apoptotic signaling cascade. nih.govnih.govkoreascience.kr

The induction of apoptosis by BSO has been quantified by measuring the percentage of cells positive for annexin (B1180172) V, a marker for early apoptosis.

| Time After BSO Treatment | Percentage of Annexin V-Positive Cells (Apoptotic) |

|---|---|

| 12 hours | 19.8% |

| 14 hours | 27.5% |

| 18 hours | 26.8% |

Data sourced from studies on H9c2 cells. nih.govbiomolther.org

These findings establish a clear mechanistic link: BSO-induced GSH depletion causes oxidative stress, which in turn activates PKC-δ and caspase-3, ultimately leading to cardiomyocyte apoptosis. nih.govbiomolther.orgnih.gov

Infectious Disease Research

In the field of infectious diseases, this compound is explored as a chemosensitizing agent, particularly for infections caused by parasites that are vulnerable to oxidative stress.

Antiparasitic Strategies (e.g., Trypanosoma cruzi)

Trypanosoma cruzi, the parasite responsible for Chagas disease, is susceptible to oxidative damage. This compound has been shown to enhance the efficacy of existing antiparasitic drugs, such as nifurtimox (B1683997) and benznidazole (B1666585), against the epimastigote, trypomastigote, and amastigote forms of the parasite. asm.orgnih.gov By inhibiting the parasite's glutathione synthesis, BSO depletes its primary defense against oxidative stress, rendering it more vulnerable to the drugs' mechanisms of action. asm.org

Studies have demonstrated that the addition of BSO significantly lowers the concentration of nifurtimox and benznidazole required to inhibit parasite growth. asm.orgnih.gov In one study, 500 μM of BSO reduced the total glutathione-derived thiols in the parasite by 70-80% within 48 hours. asm.org This depletion directly correlated with increased drug toxicity toward the parasite. asm.orgnih.gov Furthermore, some research indicates that BSO alone can exhibit an anti-Trypanosoma cruzi effect in mouse models, increasing survival rates and decreasing the parasite burden in the heart. researchgate.net

| Drug | Concentration for 50% Growth Inhibition (Without BSO) | Concentration for 50% Growth Inhibition (With 500 μM BSO) |

|---|---|---|

| Nifurtimox | 14.0 μM | 9.0 μM |

| Benznidazole | 43.6 μM | 24.1 μM |

Data from in vitro studies on T. cruzi epimastigotes. asm.org

Developmental Biology Studies

This compound is a valuable compound for investigating the role of glutathione in embryonic and fetal development, as well as in studies of teratogenicity.

Impact on Embryo Development and Teratogenicity Studies

The impact of glutathione depletion via BSO on embryonic development can vary significantly depending on the biological system. In plant biology, applications of BSO were found to improve the yield and quality of white spruce somatic embryos by creating a more oxidized glutathione environment, which favored the production of morphologically normal embryos. nih.gov In contrast, studies in mice have shown that maternal BSO administration during gestation leads to a significant increase in the frequency of DNA deletions in the developing fetuses. oup.com This effect was linked to decreased levels of both glutathione and cysteine, highlighting the critical role of these thiols in maintaining genomic stability during development. oup.com

In teratogenicity research, BSO is used to probe the protective role of glutathione against developmental toxins. One study investigated how GSH depletion by BSO affects the teratogenic effects of alcohol in pregnant rats. The results showed that BSO potentiated the adverse effects of alcohol on the fetus. nih.gov Similarly, another study in mice found that pretreatment with BSO increased the frequency and severity of limb malformations (oligodactyly) induced by the chemotherapeutic agent 5-fluorouracil, a known teratogen. nih.gov These studies indicate that a sufficient level of endogenous glutathione is a significant factor in protecting the developing embryo and fetus from the harmful effects of teratogenic substances. nih.govnih.gov

| Experimental Model | Teratogen Studied | Observed Effect of BSO Co-administration |

|---|---|---|

| Pregnant Sprague-Dawley Rats | Alcohol (Ethanol) | Potentiated the teratogenic effects of alcohol. nih.gov |

| Pregnant ICR Mice | 5-Fluorouracil (5-FU) | Increased the frequency and severity of 5-FU-induced oligodactyly (limb malformation). nih.gov |

Modeling Cellular Aging and Senescence

This compound (BSO) serves as a valuable chemical tool in the study of cellular aging and senescence. By inhibiting glutathione (GSH) synthesis, BSO induces a state of oxidative stress that can drive cells into a state of premature senescence, mimicking aspects of the natural aging process at a cellular level. This allows researchers to investigate the mechanisms underlying cellular aging and to explore potential interventions.

Induction of Age-Related Alterations in Cell Models

Treatment of cell cultures with this compound has been demonstrated to induce several key markers of cellular senescence. In human retinal pigment epithelial (RPE) cells, for instance, depletion of glutathione using BSO leads to what is known as stress-induced premature senescence (SIPS). nih.gov This senescent state is characterized by a set of well-defined cellular and molecular alterations.

One of the hallmark indicators of senescent cells is an increase in the activity of senescence-associated β-galactosidase (SA-β-gal). Studies have shown a significant rise in the percentage of SA-β-gal-positive RPE cells following exposure to BSO. nih.gov Another key feature of senescent cells is the reorganization of their nuclear chromatin into distinct structures called senescence-associated heterochromatin foci (SAHF). The formation of SAHF has also been observed in cell models treated with BSO, indicating a profound change in the epigenetic landscape of these cells. nih.gov

Furthermore, BSO-induced senescence is associated with a halt in the cell cycle. Specifically, cells treated with BSO have been found to arrest in the G1 phase of the cell cycle, a characteristic feature of senescent cells that prevents their further proliferation. nih.gov The induction of these age-related alterations is intrinsically linked to the primary mechanism of BSO, which is the depletion of the cell's primary antioxidant, glutathione, leading to an increase in oxidative stress. While the connection between BSO-induced senescence and the senescence-associated secretory phenotype (SASP) is an area of ongoing investigation, the established ability of BSO to induce key markers of cellular aging makes it a critical compound for research in this field.

General Cellular Protection and Damage Research

This compound is widely utilized in research to investigate the roles of glutathione in protecting cells from various forms of damage. By depleting cellular glutathione stores, BSO sensitizes cells to insults that they would otherwise be able to mitigate, thereby revealing the protective mechanisms at play. This approach has been instrumental in understanding the consequences of oxidative stress and the cellular pathways that respond to it.

The primary consequence of glutathione depletion by BSO is an increase in intracellular oxidative stress. This occurs because the cell's capacity to neutralize reactive oxygen species (ROS) is significantly diminished. The resulting accumulation of ROS can lead to widespread damage to cellular macromolecules, including lipids, proteins, and nucleic acids.

A significant area of research involving BSO is the study of DNA damage. It has been shown that BSO treatment can lead to an increase in oxidative damage to DNA. For example, studies have documented the formation of lesions such as 8-hydroxyguanine, a common marker of oxidative DNA damage, following BSO administration. Furthermore, research in mouse models has demonstrated that glutathione depletion by BSO can lead to an increased frequency of DNA deletions. nih.gov For instance, a 2 mM BSO treatment resulted in a 30% higher DNA deletion frequency, which rose to a 40% increase with a 20 mM BSO treatment. nih.gov

The cellular damage induced by BSO can ultimately lead to programmed cell death, or apoptosis. In cardiomyocytes, for example, BSO-induced glutathione depletion has been shown to trigger apoptosis. This highlights the critical role of glutathione in maintaining the viability of heart muscle cells under conditions of stress. Moreover, in the context of cancer research, BSO's ability to induce cellular damage and promote apoptosis is harnessed to enhance the efficacy of chemotherapeutic agents and radiation therapy. By lowering the apoptotic threshold of cancer cells, BSO can make them more susceptible to the cytotoxic effects of these treatments.

The table below summarizes key findings from studies using this compound to investigate cellular damage.

| Cell Type/Model | Effect of this compound Treatment | Key Research Findings |

| Mouse Fetuses | Increased frequency of DNA deletions. | A 30% increase in DNA deletions was observed with 2 mM BSO, and a 40% increase with 20 mM BSO. nih.gov |

| Human Retinal Pigment Epithelial (RPE) Cells | Induction of stress-induced premature senescence. | Increased percentage of senescence-associated β-galactosidase-positive cells and formation of senescence-associated heterochromatin foci. nih.gov |

| Cardiomyocytes | Induction of apoptosis. | BSO-induced glutathione depletion triggers programmed cell death in heart muscle cells. |

| Various Cancer Cell Lines | Sensitization to chemotherapy and radiation. | Depletion of glutathione lowers the threshold for apoptosis, enhancing the efficacy of cancer therapies. |

Research Methodologies and Advanced Analytical Approaches Utilizing D,l Buthionine Sulfoxide

In Vitro Experimental Systems

In vitro models are fundamental in elucidating the cellular and molecular mechanisms affected by GSH depletion. The use of D,L-buthionine sulfoximine (B86345) in mammalian cell cultures has been instrumental in understanding the direct consequences of impaired antioxidant defense at the cellular level.

D,L-buthionine sulfoximine has been employed in a wide array of mammalian cell lines to investigate the impact of glutathione (B108866) depletion. These studies have been crucial in determining the role of GSH in protecting cells from various stressors and in the context of disease, particularly cancer. For instance, in cancer research, BSO-induced GSH depletion has been shown to sensitize tumor cells to chemotherapeutic agents.

In multiple myeloma (MM) cell lines, treatment with BSO synergistically enhances the activity of melphalan (B128), leading to a significant increase in cancer cell death nih.gov. Similarly, in biliary tract cancer (BTC) cells, a sub-toxic concentration of BSO was found to significantly enhance cisplatin-induced apoptosis nih.gov. The efficacy of BSO in depleting GSH and sensitizing cancer cells has been observed across various cancer types, including stomach, ovarian, and neuroblastoma cell lines nih.govbiorxiv.org. Beyond cancer research, BSO is used to model oxidative stress in other cell types, such as immortalized human meibomian gland epithelial cells, to study the effects of oxidative damage nih.gov. The extent of GSH depletion can be substantial, with studies reporting over 90% reduction in cellular GSH levels following BSO treatment.

Table 1: Effects of D,L-Buthionine Sulfoximine on Glutathione Depletion and Cytotoxicity in Mammalian Cell Lines

| Cell Line | Cancer Type | BSO Concentration | Duration of Treatment | Glutathione Depletion (%) | Observed Effect | Reference |

|---|---|---|---|---|---|---|

| Multiple Myeloma (various lines) | Multiple Myeloma | Not Specified | Not Specified | Significant | Synergistic enhancement of melphalan activity | nih.gov |

| GBC-SD and RBE | Biliary Tract Cancer | 50 µM | 24 hours | Time-dependent decrease | Enhanced cisplatin-induced apoptosis | nih.gov |

| SNU-1 | Stomach Cancer | 1 mM - 2 mM | 2 days | 75.7% - 76.2% | Enhanced cytotoxicity of cisplatin (B142131) and carboplatin (B1684641) | nih.gov |

| OVCAR-3 | Ovarian Cancer | 1 mM - 2 mM | 2 days | 63.0% - 74.1% | Enhanced cytotoxicity of cisplatin and carboplatin | nih.gov |

| Neuroblastoma (various lines) | Neuroblastoma | Not Specified | Not Specified | Significant | Induction of apoptosis | biorxiv.org |

A variety of analytical methods are employed to accurately quantify the extent of glutathione depletion in cell lines treated with D,L-buthionine sulfoximine and to assess the downstream cellular consequences. The choice of method often depends on the specific research question, the cell type, and the available instrumentation.

The most common approach to measure intracellular GSH levels is through biochemical assays. Colorimetric detection kits, which are widely available, provide a straightforward method for quantifying total GSH. These assays are often based on the reaction of GSH with a chromogenic substrate. For more detailed analysis, high-performance liquid chromatography (HPLC) is utilized to separate and quantify both reduced (GSH) and oxidized (GSSG) glutathione, allowing for the determination of the GSH/GSSG ratio, a key indicator of cellular redox status.

The functional consequences of GSH depletion are typically assessed through a battery of cell-based assays. Cytotoxicity is commonly measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity as an indicator of cell viability. To specifically investigate the mode of cell death, apoptosis assays are employed. These include the Annexin (B1180172) V assay, which detects early apoptotic cells, and assays that measure the activity of caspases, the key effector enzymes of apoptosis. Furthermore, the increase in intracellular reactive oxygen species (ROS), a direct consequence of GSH depletion, can be quantified using fluorescent probes.

Table 2: Methodologies for Characterizing Glutathione Depletion and its Effects in Cell Lines

| Parameter Measured | Methodology | Principle |

|---|---|---|

| Intracellular Glutathione Levels | Colorimetric Assays | Reaction of GSH with a chromogenic substrate, leading to a color change that is proportional to the GSH concentration. |

| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies reduced (GSH) and oxidized (GSSG) glutathione based on their physicochemical properties. | |

| Cell Viability/Cytotoxicity | MTT Assay | Metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by viable cells. |

| Apoptosis | Annexin V Staining | Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. |

| Caspase Activity Assays | Measures the activity of caspase enzymes, which are key mediators of apoptosis, often using a fluorescent or colorimetric substrate. | |

| Reactive Oxygen Species (ROS) | Fluorescent Probes (e.g., DCFDA) | Non-fluorescent probes that become fluorescent upon oxidation by ROS, allowing for their detection and quantification. |

In Vivo Animal Models

In vivo studies using animal models are essential for understanding the systemic effects of glutathione depletion and for evaluating the therapeutic potential of D,L-buthionine sulfoximine in a whole-organism context. These models allow for the investigation of complex interactions between different organs and systems that cannot be replicated in vitro.

Rodent models have been extensively used to study the systemic consequences of GSH depletion induced by D,L-buthionine sulfoximine. These studies have revealed that BSO administration leads to a significant reduction of GSH levels in various organs, including the liver, kidney, brain, and heart nih.govnih.gov. This systemic depletion of a primary antioxidant makes the animals more susceptible to oxidative damage.

In rabbits, BSO treatment was shown to induce oxidative damage to DNA in several organs, as evidenced by the increased formation of DNA lesions such as 8-hydroxyguanine nih.gov. In mice, BSO administration has been linked to a range of physiological effects, including altered testosterone secretion and testicular structure, highlighting the importance of GSH in reproductive health nih.gov. Furthermore, studies in suckling mice have demonstrated that severe GSH depletion can lead to the development of dense cataracts, providing a model to study the role of glutathione in lens transparency nih.gov. The administration of BSO via drinking water has been established as a method to create a sustained GSH-depleted animal model for long-term studies nih.gov.

Table 3: Systemic Effects of D,L-Buthionine Sulfoximine in Rodent Models

| Animal Model | Organ/System Affected | Key Findings | Reference |

|---|---|---|---|

| Mice | Multiple Organs | Continuous GSH depletion in liver, kidney, brain, lung, heart, etc., via drinking water. | nih.gov |

| Mice | Testis | Decreased testosterone levels, reduced sperm motility, and increased abnormal sperm morphology. | nih.gov |

| Suckling Mice | Lens | Induction of dense cataracts in mice aged 9-12 days. | nih.gov |

| Rabbits | Heart, Brain, Liver | Significant reduction in GSH levels and increased oxidative DNA damage (e.g., 8-hydroxyguanine). | nih.gov |

| Mice | Bone Marrow | Depletion of GSH to 65% of control levels. | nih.gov |

Xenograft models, where human tumor cells are implanted into immunocompromised rodents, are a cornerstone of preclinical cancer research. D,L-buthionine sulfoximine is frequently used in these models to investigate its potential as a chemosensitizing agent. By depleting GSH in tumor cells, BSO can overcome drug resistance and enhance the efficacy of various anticancer drugs.

In a human fibrosarcoma xenograft model, continuous intravenous infusion of BSO led to a greater than 95% reduction in tumor GSH levels and restored the sensitivity of multidrug-resistant tumors to doxorubicin (B1662922) nih.gov. Similarly, in a multiple myeloma xenograft model, the combination of BSO with 177Lu-DOTATATE therapy resulted in reduced tumor growth nih.gov. Studies have also shown that BSO can significantly delay the growth of certain murine tumors, such as EMT6 tumors, even when administered as a single agent nih.gov. The ability of BSO to deplete tumor GSH and enhance the therapeutic efficacy of chemotherapy has been demonstrated across a range of tumor types, including those that are resistant to standard treatments.

Table 4: Application of D,L-Buthionine Sulfoximine in Xenograft Models for Tumor Research

| Tumor Type | Animal Model | Combination Therapy | Key Findings | Reference |

|---|---|---|---|---|

| Human Fibrosarcoma (HT1080/DR4) | Athymic Nude Mice | Doxorubicin | >95% reduction in tumor GSH; restored tumor response to doxorubicin with a 63% overall response rate. | nih.gov |

| Multiple Myeloma (EJM) | Athymic Nude Mice | 177Lu-DOTATATE | Reduced tumor growth and metabolic activity. | nih.gov |

| Murine Sarcoma (EMT6) | Mice | None (BSO alone) | Significant tumor growth delay of 5-9 days. | nih.gov |

| Various Murine Tumors (KHT, SCC VII) | Mice | Misonidazole | Depletion of tumor GSH to 20-40% of controls; enhanced efficacy of misonidazole. | nih.gov |

The administration of D,L-buthionine sulfoximine provides a robust and reproducible method for creating animal models of endogenously produced oxidative stress. By inhibiting the synthesis of GSH, BSO mimics conditions where the natural antioxidant defense is compromised, leading to an accumulation of reactive oxygen species and subsequent cellular damage.

A notable model involves the administration of BSO to newborn rats. In this model, the inhibition of GSH synthesis leads to multiorgan failure and death, underscoring the critical role of glutathione during early development oup.com. This model has been instrumental in studying the pathological consequences of severe, systemic oxidative stress. In adult mice, BSO-induced oxidative stress has been shown to cause significant changes in markers of oxidative damage. For example, levels of malondialdehyde (MDA), a marker of lipid peroxidation, are increased, while the activities of antioxidant enzymes such as catalase (CAT), glutathione peroxidase (GPX), and superoxide (B77818) dismutase (SOD) are decreased nih.gov. These models are invaluable for investigating the pathogenesis of diseases associated with oxidative stress and for testing the efficacy of potential antioxidant therapies. Furthermore, in mouse fetuses, BSO treatment not only depleted GSH but also resulted in an increased frequency of DNA deletions, demonstrating a direct link between GSH depletion-induced oxidative stress and genomic instability oup.com.

Table 5: D,L-Buthionine Sulfoximine in Models of Endogenously Produced Oxidative Stress

| Animal Model | Key Features of the Model | Markers of Oxidative Stress | Pathological Outcomes | Reference |

|---|---|---|---|---|

| Newborn Rats | Inhibition of GSH synthesis during a critical developmental period. | Not explicitly measured, but inferred from outcomes. | Multiorgan failure and death. | oup.com |

| Adult Male BALB/c Mice | 35-day administration of BSO. | Increased MDA; Decreased CAT, GPX, SOD, and GSH. | Altered testicular structure and reduced semen quality. | nih.gov |

| Pregnant Mice (fetuses analyzed) | BSO administered in drinking water during gestation. | Decreased GSH and cysteine levels. | Increased frequency of 70 kb DNA deletions. | oup.com |

Biochemical and Molecular Analysis Techniques

D,L-Buthionine sulfoxide (B87167) is a pivotal tool in biochemical and molecular research, primarily due to its specific and potent inhibition of glutathione (GSH) synthesis. This inhibitory action allows for the elucidation of GSH-dependent cellular processes and the consequences of its depletion. A range of advanced analytical techniques are employed to study the effects of D,L-buthionine sulfoxide on cellular biochemistry and molecular pathways.

Enzyme Kinetic Studies of Gamma-Glutamylcysteine (B196262) Synthetase Inhibition